4-(dimethylsulfamoyl)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
Overview
Description
4-(dimethylsulfamoyl)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan-containing pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan-containing pyridazinone moiety: This can be achieved through a cyclization reaction involving a furan derivative and a hydrazine compound under acidic or basic conditions.
Attachment of the propyl linker: This step involves the reaction of the pyridazinone moiety with a propyl halide in the presence of a base to form the propyl-substituted intermediate.
Introduction of the benzamide core: The final step involves the coupling of the propyl-substituted intermediate with a benzoyl chloride derivative in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide
- **4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is unique due to its combination of a furan-containing pyridazinone moiety and a dimethylsulfamoyl-substituted benzamide core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-23(2)30(27,28)16-8-6-15(7-9-16)20(26)21-12-4-13-24-19(25)11-10-17(22-24)18-5-3-14-29-18/h3,5-11,14H,4,12-13H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFANZGKWYHHMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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